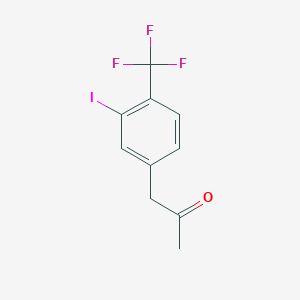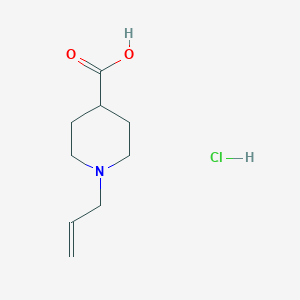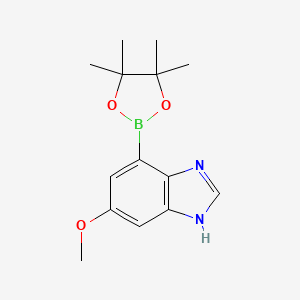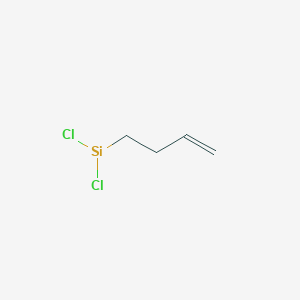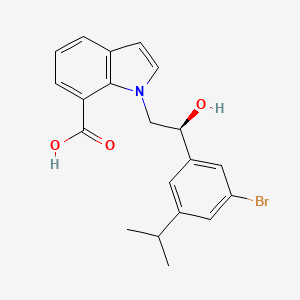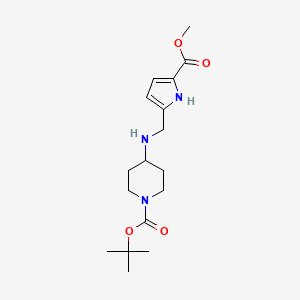
1-(5-Ethyl-2-iodophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Ethyl-2-iodophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 5-ethyl-2-phenylpropan-1-one, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination or the use of catalytic systems to enhance the reaction rate and yield. These methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
1-(5-Ethyl-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-ethyl-2-azidophenyl)propan-1-one, while reduction with sodium borohydride would produce 1-(5-ethyl-2-iodophenyl)propan-1-ol .
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-2-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a radiolabeled tracer in biological studies due to the presence of the iodine atom, which can be isotopically labeled with iodine-125 or iodine-131.
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-2-iodophenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate the formation of covalent bonds with these targets, leading to changes in their activity or function. The propanone moiety may also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethyl-2-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Ethyl-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-(5-Ethyl-2-chlorophenyl)propan-1-one: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart. Chlorine-substituted compounds are often used in different synthetic applications due to their stability.
1-(5-Ethyl-2-fluorophenyl)propan-1-one: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s properties.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
1-(5-ethyl-2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-10(12)9(7-8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZZXLTJZIGIFWGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)I)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




